molecular formula C14H14N2O2 B8620102 (4-(2-Nitro-ethyl)-phenyl)-phenyl-amine

(4-(2-Nitro-ethyl)-phenyl)-phenyl-amine

Cat. No. B8620102
M. Wt: 242.27 g/mol
InChI Key: UVPJEUOCTBVBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-Nitro-ethyl)-phenyl)-phenyl-amine is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Nitro-ethyl)-phenyl)-phenyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Nitro-ethyl)-phenyl)-phenyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-(2-Nitro-ethyl)-phenyl)-phenyl-amine

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

4-(2-nitroethyl)-N-phenylaniline

InChI

InChI=1S/C14H14N2O2/c17-16(18)11-10-12-6-8-14(9-7-12)15-13-4-2-1-3-5-13/h1-9,15H,10-11H2

InChI Key

UVPJEUOCTBVBTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)CC[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an acetic acid (3.2 mL) and dimethyl sulfoxide (54 mL) solution of (4-((E)-2-nitro-vinyl)-phenyl)-phenyl-amine (3.2 g, 13.4 mmol) described in Manufacturing Example 69-1-2 was added sodium borohydride (811 mg, 21.4 mmol) at room temperature while cooling appropriately. This mixture was stirred for 1 hour at room temperature. The mixture was partitioned into ethyl acetate and water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=4:1-2:1) to obtain the title compound (2.01 g, 62%).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
811 mg
Type
reactant
Reaction Step Three
Quantity
54 mL
Type
solvent
Reaction Step Four
Yield
62%

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